Methyl 3-methyl-2-butenoate (CAS 924-50-5), also known as methyl 3,3-dimethylacrylate, is a branched α,β-unsaturated ester that serves as a critical building block in organic synthesis, active pharmaceutical ingredient (API) manufacturing, and materials science. Featuring a carbon-carbon double bond conjugated with a methyl ester and sterically shielded by two β-methyl groups, it functions as a controlled Michael acceptor, a dienophile, and a precursor for regioselective dienolate chemistry . In procurement contexts, its value lies in its specific balance of moderate steric hindrance, high electron density at the olefinic bond, and a relatively low boiling point, which collectively dictate its processability and compatibility with complex multi-step synthetic routes [1].
Substituting Methyl 3-methyl-2-butenoate with its closest homolog, ethyl 3-methyl-2-butenoate, fundamentally alters the leaving group dynamics during cascade reactions; for instance, the ethyl ester fails to generate the specific in situ methoxide anion required for spontaneous lactone ring-opening in retinoid synthesis[1]. Furthermore, replacing it with less branched analogs like methyl crotonate (methyl 2-butenoate) removes the β,β-dimethyl steric shield [2]. This lack of steric hindrance drastically reduces regiocontrol in dienolate condensations and leaves the double bond vulnerable to unselective multiple additions or spontaneous polymerization under basic conditions, rendering generic mono-substituted substitutes unviable for precision synthesis [3].
In the commercial synthesis of isotretinoin, the condensation of the dienolate of Methyl 3-methyl-2-butenoate with β-ionylidene acetaldehyde proceeds via an intermediate lactone. Because it is a methyl ester, the reaction generates methoxide in situ, which spontaneously opens the lactone ring to yield the final API in >95% purity in a single step [1]. In contrast, using alternative esters or traditional stepwise routes requires the isolation of the lactone intermediate and the addition of an external strong base (such as potassium tert-butoxide) to achieve the same transformation [2].
| Evidence Dimension | Synthesis step economy and base requirement |
| Target Compound Data | 1-step condensation/ring-opening, 0 equivalents external base |
| Comparator Or Baseline | Traditional stepwise synthesis (2 steps, requires external KO-tert-butoxide) |
| Quantified Difference | Eliminates 1 unit operation and 1 equivalent of external strong base |
| Conditions | Commercial-scale condensation with β-ionylidene acetaldehyde |
Eliminating a unit operation and external base requirement drastically reduces cycle time and raw material costs in commercial API scale-up.
The presence of two methyl groups at the β-position significantly increases the electron density of the carbon-carbon double bond compared to mono-substituted analogs. Quantitative kinetic assays measuring gas-phase electrophilic attack by NO3 radicals demonstrate that Methyl 3-methyl-2-butenoate has a reaction rate constant of 1.41 × 10^-14 cm³ molecule⁻¹ s⁻¹ [1]. When compared to the mono-substituted baseline, methyl E-2-butenoate (methyl crotonate), which exhibits a rate constant of 1.85 × 10^-15 cm³ molecule⁻¹ s⁻¹, the target compound is substantially more reactive toward specific electrophiles[1].
| Evidence Dimension | Electrophilic addition rate constant (NO3 radical assay) |
| Target Compound Data | 1.41 ± 0.23 × 10^-14 cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Methyl E-2-butenoate (1.85 ± 0.56 × 10^-15 cm³ molecule⁻¹ s⁻¹) |
| Quantified Difference | 7.6-fold higher reaction rate constant for the β,β-dimethyl compound |
| Conditions | Gas-phase relative-rate method at T = 298 K and P = 760 Torr |
Proves that the β,β-dimethyl substitution fundamentally alters the electronic profile of the olefin, enabling specific electrophilic transformations that fail with mono-substituted acrylates.
In multi-step syntheses involving sensitive macrocycles or polyenes, unreacted starting materials must be removed under the mildest possible conditions to prevent thermal degradation. Methyl 3-methyl-2-butenoate features a boiling point of 130.0–132.0 °C at atmospheric pressure . Its closest homolog, ethyl 3-methyl-2-butenoate, has a significantly higher boiling point of approximately 154 °C [1]. This difference allows the methyl ester to be stripped via vacuum distillation at substantially lower temperatures.
| Evidence Dimension | Atmospheric boiling point |
| Target Compound Data | 130.0–132.0 °C (at 760 mmHg) |
| Comparator Or Baseline | Ethyl 3-methyl-2-butenoate (~154 °C at 760 mmHg) |
| Quantified Difference | ~22 °C lower distillation temperature |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables milder stripping of excess reagent during workup, minimizing yield loss due to the thermal degradation of heat-sensitive downstream products.
Due to its ability to generate methoxide in situ for spontaneous lactone ring-opening, this compound is a highly efficient dienolate precursor for the single-step commercial synthesis of isotretinoin and related polyene pharmaceuticals [1].
Leveraging its specific steric and electronic profile, the dienolate of this compound can be directed via cadmium chloride mediation to undergo highly selective γ-condensation with aldehydes, making it ideal for extending conjugated systems without unwanted α-branching [2].
The β,β-dimethyl steric shield prevents runaway polymerization under basic conditions, allowing this compound to serve as a precise Michael acceptor for the controlled mono-alkylation of nitrogen heterocycles, such as nitroethylpyrroles [3].
Flammable